molecular formula C7H9FN2O2 B13337605 2-(1-ethyl-1H-imidazol-2-yl)-2-fluoroacetic acid

2-(1-ethyl-1H-imidazol-2-yl)-2-fluoroacetic acid

Cat. No.: B13337605
M. Wt: 172.16 g/mol
InChI Key: LBVIEVZVMIZVCJ-UHFFFAOYSA-N
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Description

2-(1-ethyl-1H-imidazol-2-yl)-2-fluoroacetic acid is a synthetic organic compound that features an imidazole ring substituted with an ethyl group and a fluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-1H-imidazol-2-yl)-2-fluoroacetic acid typically involves the formation of the imidazole ring followed by the introduction of the ethyl and fluoroacetic acid substituents. One common method involves the cyclization of a precursor containing the necessary functional groups under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like zinc chloride or ammonium acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-1H-imidazol-2-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium hydroxide in water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(1-ethyl-1H-imidazol-2-yl)-2-fluoroacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-imidazol-2-yl)-2-fluoroacetic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, altering their activity. The fluoroacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-methyl-1H-imidazol-2-yl)-ethanol
  • 1-(1H-imidazol-2-yl)ethanone
  • 2-(1H-imidazol-1-yl)ethanol

Uniqueness

2-(1-ethyl-1H-imidazol-2-yl)-2-fluoroacetic acid is unique due to the presence of both an ethyl group and a fluoroacetic acid moiety, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other imidazole derivatives, making it a valuable compound for research and development .

Properties

Molecular Formula

C7H9FN2O2

Molecular Weight

172.16 g/mol

IUPAC Name

2-(1-ethylimidazol-2-yl)-2-fluoroacetic acid

InChI

InChI=1S/C7H9FN2O2/c1-2-10-4-3-9-6(10)5(8)7(11)12/h3-5H,2H2,1H3,(H,11,12)

InChI Key

LBVIEVZVMIZVCJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1C(C(=O)O)F

Origin of Product

United States

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